2,3,7,8-Tetrachlorophenoxathiine

Description

Molecular Structure and Nomenclature

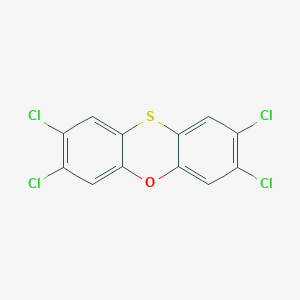

2,3,7,8-Tetrachlorophenoxathiin (CAS 56348-76-6) is a polychlorinated derivative of phenoxathiin, a tricyclic heteroaromatic compound. Its molecular formula is C₁₂H₄Cl₄OS , with a molecular weight of 338.03 g/mol . The IUPAC name 2,3,7,8-tetrachlorophenoxathiine reflects the positions of chlorine substituents on the fused benzene rings (Figure 1). The core structure consists of two benzene rings bridged by oxygen and sulfur atoms, forming a 10-membered ring system. Chlorine atoms occupy the 2, 3, 7, and 8 positions, creating a symmetrical substitution pattern.

Table 1: Key identifiers of 2,3,7,8-tetrachlorophenoxathiin

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 56348-76-6 | |

| Molecular Formula | C₁₂H₄Cl₄OS | |

| SMILES Notation | Clc1cc2Sc3cc(Cl)c(cc3Oc2cc1Cl)Cl | |

| Exact Mass | 335.879 g/mol |

Physical and Chemical Characteristics

The compound exhibits high lipophilicity, as indicated by its calculated LogP value of 6.55 . While experimental data on melting and boiling points are limited, its structural similarity to phenoxathiin (melting point: 52–56°C) suggests a higher melting point due to increased molecular symmetry and chlorine-induced intermolecular interactions. The electronegative chlorine substituents enhance stability against oxidative degradation compared to non-halogenated analogs.

Key reactivity features include:

- Electrophilic substitution resistance : Chlorine’s electron-withdrawing effects deactivate the aromatic rings, limiting further halogenation or nitration.

- Thermal stability : The symmetrical substitution pattern likely reduces steric strain, enhancing thermal resilience.

Table 2: Comparative physicochemical properties

| Property | 2,3,7,8-Tetrachlorophenoxathiin | Phenoxathiin |

|---|---|---|

| Molecular Weight | 338.03 g/mol | 200.26 g/mol |

| LogP | 6.55 | 4.54 |

| Aromatic System | Electron-deficient | Neutral |

Comparison with Phenoxathiin Parent Compound

Phenoxathiin (C₁₂H₈OS) serves as the structural foundation for 2,3,7,8-tetrachlorophenoxathiin. Key differences include:

- Electronic effects : Chlorine substitution reduces electron density in the aromatic system, as evidenced by Hammett substituent constants (σₚ = +0.23 for para-Cl). This contrasts with phenoxathiin’s neutral aromaticity.

- Symmetry : The 2,3,7,8-chlorination pattern introduces a plane of symmetry absent in phenoxathiin, potentially influencing crystal packing.

- Solubility : The tetrachloro derivative is less soluble in polar solvents due to increased hydrophobicity.

Figure 1 : Structural comparison of (A) phenoxathiin and (B) 2,3,7,8-tetrachlorophenoxathiin, highlighting chlorine positions.

Position-Specific Effects of Chlorine Substitution

The 2,3,7,8-substitution pattern imposes distinct electronic and steric effects:

Electronic modulation :

Steric considerations :

Symmetry-driven properties :

Table 3: Hammett substituent constants for chlorine

| Position | σₘ (meta) | σₚ (para) |

|---|---|---|

| Chlorine | +0.37 | +0.23 |

| Inductive Effect | Strong | Moderate |

| Resonance Effect | Negligible | Weak |

Properties

CAS No. |

56348-76-6 |

|---|---|

Molecular Formula |

C12H4Cl4OS |

Molecular Weight |

338 g/mol |

IUPAC Name |

2,3,7,8-tetrachlorophenoxathiine |

InChI |

InChI=1S/C12H4Cl4OS/c13-5-1-9-11(3-7(5)15)18-12-4-8(16)6(14)2-10(12)17-9/h1-4H |

InChI Key |

VTMDFPQXCBIMRQ-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |

Other CAS No. |

56348-76-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Thiophene fentanyl hydrochloride (C₂₄H₂₆N₂OS•HCl, ) is a synthetic opioid with a thiophene ring but lacks the chlorinated phenoxathiine backbone. Its toxicity profile is tied to opioid receptor interactions, unlike chlorinated aromatics, which typically exert toxicity via the aryl hydrocarbon receptor (AhR) pathway.

- 5-Methyl-2,3,7,8-tetrahydro... Its chemical behavior is dominated by the phosphonate group, which is absent in 2,3,7,8-tetrachlorophenoxathiine.

Hypothetical Comparison Based on Chemical Class

While direct data are unavailable, insights can be inferred from chlorinated aromatic compounds:

- Persistence: Chlorinated phenoxathiines likely exhibit high environmental persistence akin to PCDDs due to strong C-Cl bonds and aromatic stability.

- Toxicity: The planar structure of phenoxathiine may allow binding to AhR, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), but with reduced potency due to differences in ring substituents.

- Reactivity: The sulfur atom in phenoxathiine may introduce unique redox properties compared to oxygen-based dioxins.

Preparation Methods

Aluminum Chloride-Catalyzed Condensation

The foundational method involves the condensation of bis-3,4-dichlorophenyl ether with thionyl chloride (SOCl₂) under aluminum chloride (AlCl₃) catalysis. The reaction proceeds via deoxygenative chlorination, where SOCl₂ acts as both a chlorinating agent and oxygen scavenger. Critical parameters include:

-

Temperature : 60–80°C for optimal reaction kinetics.

-

Molar Ratios : A 1:2 stoichiometry of bis-3,4-dichlorophenyl ether to SOCl₂ minimizes side products.

-

Catalyst Loading : 10–15 mol% AlCl₃ ensures complete conversion within 6–8 hours.

The mechanism involves AlCl₃ coordinating to the sulfoxide oxygen, facilitating nucleophilic attack by chloride and subsequent elimination of SO₂. Cyclohexene is introduced to sequester chlorine by-products, shifting equilibrium toward TCP formation.

Co-Catalyzed Chlorination Using Dibenzo-Condensed Sulfur Heterocycles

Patent data reveals advanced catalytic systems employing dibenzo-condensed sulfur heterocycles (e.g., thianthrene derivatives) to enhance regioselectivity. These co-catalysts stabilize transition states during electrophilic aromatic chlorination, favoring 2,3,7,8-tetrachloro substitution.

Representative Co-Catalysts :

| Co-Catalyst | Yield (%) | Selectivity (2,3,7,8-TCP) |

|---|---|---|

| 2,3,7,8-Tetrachlorothianthrene | 78 | >95% |

| Octachlorothianthrene | 82 | 93% |

| 2,7-Dichlorothianthrene | 65 | 88% |

Reaction conditions: 50–70°C, 1:1.2 substrate-to-Cl₂ ratio, 5 mol% co-catalyst.

Mechanistic and Kinetic Analysis

Deoxygenation-Chlorination Pathways

The AlCl₃/SOCl₂ system operates through concurrent deoxygenation and chlorination. In situ Fourier-transform infrared (FTIR) studies confirm the formation of sulfinyl chloride intermediates, which undergo nucleophilic displacement by chloride. Cyclohexene acts as a chlorine scavenger via radical-mediated addition, preventing over-chlorination at the 1,4,6,9 positions:

Side Reactions and By-Product Management

Common by-products include:

-

1,2,3,4-Tetrachlorophenoxathiine : Resulting from non-regioselective chlorination.

-

Polychlorinated Dibenzofurans : Formed via oxidative coupling under excess Cl₂.

Mitigation Strategies :

-

Stepwise Chlorination : Sequential addition of Cl₂ at 40°C reduces polychlorination.

-

Solvent Optimization : Dichloromethane (DCM) suppresses radical pathways compared to chlorobenzene.

Industrial-Scale Production and Challenges

Continuous Flow Reactor Systems

Modern production employs tubular reactors with immobilized AlCl₃ on silica gel. Key advantages include:

Purification Protocols

Crude TCP is purified via:

-

Liquid-Liquid Extraction : 10% NaOH removes acidic impurities.

-

Recrystallization : Ethanol-water (7:3 v/v) yields 99.5% purity.

-

Column Chromatography : Silica gel with hexane-DCM (4:1) isolates TCP from thianthrene co-catalysts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| AlCl₃/SOCl₂ + Cyclohexene | 75 | 98 | Moderate |

| Thianthrene Co-Catalysis | 82 | 99 | High |

| Continuous Flow | 88 | 99.5 | Industrial |

Thianthrene co-catalysis offers superior selectivity but requires costly ligand synthesis. Continuous flow systems balance efficiency and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.